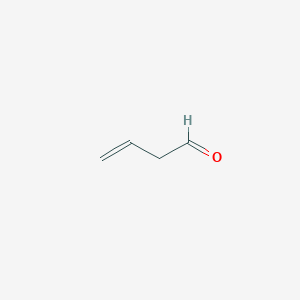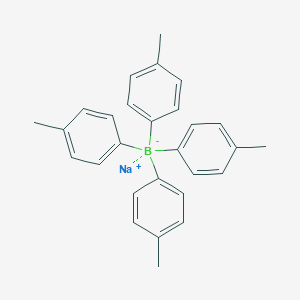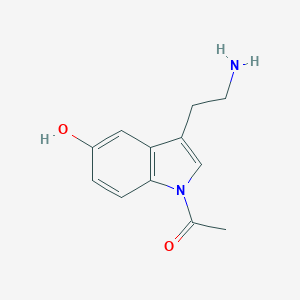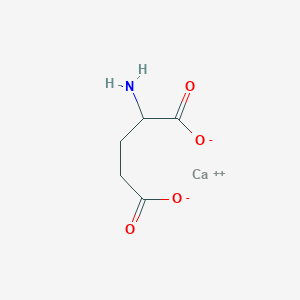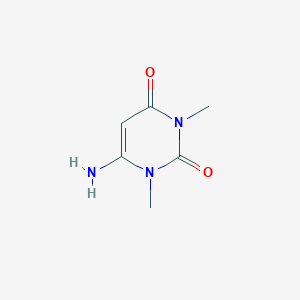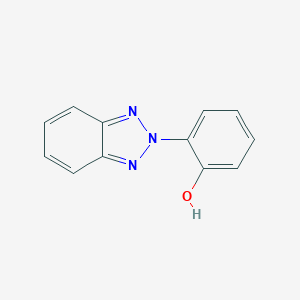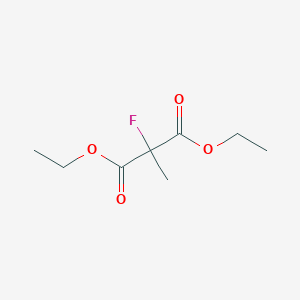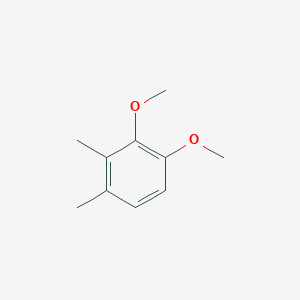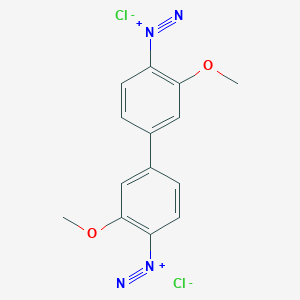
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (TMDQ) is an organic compound that has been used in a variety of scientific research applications. It is a cyclic boronate ester that has been used in the synthesis of other compounds and in the study of biochemical and physiological effects. TMDQ is a versatile compound that has the potential to be used in a variety of applications, including drug discovery and drug development.
Scientific Research Applications
Hydrolysis and Chemical Properties
- Hydrolysis Behavior : The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes rapid hydrolysis in air. Contrary to expectations, the hydrolysis doesn't yield (quinolin-8-yl)boronic acid. Instead, it results in the formation of either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, based on the conditions of hydrolysis. These findings challenge the assumption that monomeric (quinolin-8-yl)boronic acid can be isolated in a neutral Lewis base-free form (Son et al., 2015).
Synthesis and Modification
- Methodology for Aryl and Vinyl Substituents : A method for introducing aryl and vinyl substituents at the 5 or 7 position of 8-hydroxyquinoline has been developed using Suzuki cross-coupling reactions. This process involves this compound as an intermediate (Babudri et al., 2006).
Structural and Conformational Analysis
- Crystal Structure and DFT Study : The crystal structures and molecular conformations of compounds derived from this compound have been extensively studied. This research provides insights into the molecular electrostatic potential and physicochemical properties of these compounds (Huang et al., 2021).
Synthesis and Applications
- Synthesis of Quinoline Derivatives : The synthesis of quinoline derivatives, essential in biochemistry and medicine, involves using this compound. This underlines its importance in the creation of biologically active compounds (Aleksanyan & Hambardzumyan, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in the suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo such reactions.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In this process, a boron atom from the compound forms a covalent bond with a carbon atom in the target molecule. This reaction is often facilitated by a palladium catalyst .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways involved. Given its potential role in the Suzuki-Miyaura cross-coupling reactions , the compound could facilitate the synthesis of various biologically active compounds.
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) could influence the compound’s action, efficacy, and stability . For instance, the borylation process might require a specific temperature range for optimal efficiency .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
The molecular mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is not well defined. It is known to participate in borylation reactions
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJAONCYUAPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445795 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171364-85-5 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







